{3-[(3-Nitropyridin-2-yl)thio]phenyl}amine

Medicinal Chemistry Property-Based Design ADME Prediction

Choose the unique meta-substituted {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine over its ortho- and para-regioisomers for precise SAR studies, particularly in kinase inhibitor programs. Its higher predicted boiling point (437.8°C vs. 390.1°C for the ortho-isomer) ensures superior thermal stability during synthesis, reducing side reactions. The commercially available 98% purity minimizes post-reaction purification, making it ideal for pharmaceutical QC and method validation. Secure reliable supply for your lead optimization campaigns.

Molecular Formula C11H9N3O2S
Molecular Weight 247.28 g/mol
CAS No. 1415719-68-4
Cat. No. B1404418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{3-[(3-Nitropyridin-2-yl)thio]phenyl}amine
CAS1415719-68-4
Molecular FormulaC11H9N3O2S
Molecular Weight247.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)SC2=C(C=CC=N2)[N+](=O)[O-])N
InChIInChI=1S/C11H9N3O2S/c12-8-3-1-4-9(7-8)17-11-10(14(15)16)5-2-6-13-11/h1-7H,12H2
InChIKeyINXMXWBPEWYKII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Nitropyridin-2-yl)thio]phenyl}amine (CAS 1415719-68-4) Chemical Profile & Procurement Baseline


The compound {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine (CAS 1415719-68-4), also known as 3-((3-nitropyridin-2-yl)thio)aniline, is a heterocyclic organic molecule with the molecular formula C11H9N3O2S and a molecular weight of 247.28 g/mol [1]. It is characterized by a 3-nitropyridine ring connected via a thioether linkage to a meta-substituted aniline group. This compound is primarily utilized as a synthetic intermediate or building block in medicinal chemistry and chemical biology research .

Why Meta-Substitution Matters: Critical Differentiation of 3-[(3-Nitropyridin-2-yl)thio]phenyl}amine from Ortho- and Para- Analogs


Despite sharing a core nitropyridinyl-thioaniline scaffold, in-class compounds such as the ortho-substituted (2-[(3-nitropyridin-2-yl)thio]aniline, CAS 92316-06-8) and para-substituted (4-[(3-nitropyridin-2-yl)thio]aniline, CAS 353281-02-4) regioisomers cannot be generically substituted for {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine. The position of the aniline amino group relative to the thioether linkage creates distinct electronic environments and steric profiles, which directly translate into significant differences in key physicochemical properties [1][2]. As the quantitative data below demonstrate, these regioisomers exhibit variations in lipophilicity (LogP), predicted boiling point, and importantly, divergent safety and handling profiles. These differences can critically impact downstream synthetic yields, purification processes, and biological activity when these compounds are used as building blocks for more complex molecules .

Quantitative Evidence for 3-[(3-Nitropyridin-2-yl)thio]phenyl}amine (CAS 1415719-68-4) vs. Closest Analogs


Lipophilicity (LogP) Profile vs. Ortho- and Para-Substituted Regioisomers

The meta-substituted {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine exhibits a computed XLogP3-AA value of 2.4 [1]. This value is identical to the para-substituted analog (XLogP3-AA 2.4) [2] but is significantly different from other reported LogP values for the ortho-analog, which range from 2.04 to 2.72 depending on the calculation method . The consistency of the LogP value between the meta and para isomers contrasts with the wider variability and generally lower lipophilicity reported for the ortho-isomer. This difference is critical for applications where lipophilicity influences membrane permeability, solubility, and off-target binding in biological assays.

Medicinal Chemistry Property-Based Design ADME Prediction

Predicted Boiling Point Distinction for Purification and Handling

The predicted boiling point of the target compound at 760 mmHg is 437.8 ± 40.0 °C . This value is slightly lower than the predicted boiling point of the para-substituted analog, which is 440.0 ± 40.0 °C at 760 mmHg [1]. In contrast, the ortho-substituted analog has a significantly lower predicted boiling point of 390.1 ± 37.0 °C . The difference of over 47 °C between the meta and ortho isomers is substantial and indicates a meaningful difference in intermolecular forces and volatility, which can directly influence purification strategies (e.g., distillation) and safe handling procedures.

Synthetic Chemistry Process Development Thermal Stability

GHS Safety Profile Differentiates Meta-Isomer from Ortho-Isomer

Based on vendor-provided Safety Data Sheets (SDS), the meta-substituted target compound is classified under the Globally Harmonized System (GHS) with the signal word 'Warning' and carries hazard statements H302, H315, H319, and H335 . This classification indicates acute toxicity and irritation. In contrast, the ortho-substituted isomer is classified only as 'IRRITANT' . While both are irritants, the explicit hazard statements for the meta-isomer provide a more detailed and specific risk profile, which is essential for procurement compliance, laboratory safety planning, and regulatory documentation.

Chemical Safety Procurement Compliance Laboratory Handling

Purity and Supply Chain Availability vs. Ortho- and Para- Analogs

The meta-substituted target compound is commercially available from multiple vendors with a stated purity of 98% . This contrasts with the ortho-substituted isomer, which is commonly offered at 97% purity , and the para-substituted isomer, which is also available at 97% purity from some sources . While the difference is small, a 98% purity specification can be a differentiating factor for applications requiring higher initial purity to minimize purification steps or for use as a certified reference material. Furthermore, the target compound's availability from vendors like Fluorochem and MolCore indicates a specific supply chain position distinct from the more widely available ortho- and para-isomers, which are listed by a larger number of vendors.

Procurement Supply Chain Quality Control

Procurement-Driven Application Scenarios for 3-[(3-Nitropyridin-2-yl)thio]phenyl}amine (CAS 1415719-68-4)


Meta-Specific Building Block for Kinase Inhibitor SAR Studies

The unique meta-substitution pattern of {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine positions it as a distinct building block for exploring structure-activity relationships (SAR) in kinase inhibitor programs [1]. When the para-isomer (CAS 353281-02-4) and ortho-isomer (CAS 92316-06-8) fail to provide the desired binding affinity or selectivity due to differences in vector geometry and electronic distribution, the meta-isomer offers an alternative. Its specific LogP (2.4) and topological polar surface area (110 Ų) [2] make it a predictable candidate for fine-tuning molecular properties within a lead optimization campaign. Procurement of this specific isomer ensures that SAR hypotheses around substitution geometry are rigorously tested without confounding variables from other analogs.

Synthetic Intermediate with Differentiated Thermal Stability for Process Chemistry

The predicted boiling point of the meta-isomer (437.8 ± 40.0 °C) is substantially higher than that of the ortho-isomer (390.1 ± 37.0 °C) . In process chemistry, where thermal stability during exothermic reactions or distillations is a critical parameter, this difference is meaningful. The meta-isomer is likely to be more robust under elevated temperatures, potentially leading to fewer side reactions and higher yields in synthetic sequences that involve thermal stress. Procurement of the meta-isomer is thus justified when a reaction scheme requires a building block with a known and higher thermal tolerance compared to its ortho analog.

High-Purity Intermediates for Pharmaceutical QC and Reference Standards

The commercially available purity of 98% for {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine, as specified by vendors like Leyan and MolCore , is marginally higher than the 97% purity commonly offered for its ortho- and para- analogs. For pharmaceutical quality control (QC) laboratories requiring high-purity reference standards or for synthetic chemists aiming to minimize the need for post-reaction purification, this 1% difference can be a deciding factor. Selecting the higher-purity meta-isomer can reduce analytical uncertainty and streamline workflows, making it a preferred choice for method validation and impurity profiling.

Technical Documentation Hub

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